molecular formula C20H13NO2 B11833078 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one

4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one

Cat. No.: B11833078
M. Wt: 299.3 g/mol
InChI Key: VJEQAFKSQWRSLC-QGOAFFKASA-N
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Description

4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a naphthalene ring, a phenyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one typically involves the condensation of naphthalene-2-carbaldehyde with 2-phenyloxazole-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .

Comparison with Similar Compounds

  • 4-(Naphthalen-1-ylmethylene)-2-phenyloxazol-5(4H)-one
  • 4-(Naphthalen-2-ylmethylene)-2-(4-methoxyphenyl)oxazol-5(4H)-one
  • 4-(Naphthalen-2-ylmethylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Comparison: Compared to its analogs, 4-(Naphthalen-2-ylmethylene)-2-phenyloxazol-5(4H)-one exhibits unique properties due to the specific positioning of the naphthalene and phenyl groups. This structural arrangement can influence its reactivity, stability, and biological activity, making it a compound of particular interest in various research applications .

Properties

Molecular Formula

C20H13NO2

Molecular Weight

299.3 g/mol

IUPAC Name

(4E)-4-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13+

InChI Key

VJEQAFKSQWRSLC-QGOAFFKASA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC=C4C=C3)/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2

Origin of Product

United States

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